Manganese dimethyldithiocarbamate
Overview
Description
Manganese dimethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dimethyldithiocarbamate is typically synthesized by reacting manganese salts with dimethyldithiocarbamate ligands. The reaction involves the formation of a manganese complex through coordination with the sulfur atoms of the dithiocarbamate ligand. The general reaction can be represented as: [ \text{Mn}^{2+} + 2 \text{(CH}_3\text{)}_2\text{NCS}_2^- \rightarrow \text{Mn}(\text{(CH}_3\text{)}_2\text{NCS}_2)_2 ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using manganese sulfate and sodium dimethyldithiocarbamate under controlled conditions. The reaction is typically carried out in aqueous solution, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Manganese dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield manganese metal or lower oxidation state manganese compounds.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions are facilitated by using excess ligands or by changing the solvent conditions.
Major Products:
Oxidation Products: Manganese oxides and sulfur-containing by-products.
Reduction Products: Manganese metal or lower oxidation state manganese complexes.
Substitution Products: New manganese complexes with different ligands.
Scientific Research Applications
Manganese dimethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: It is widely used as a fungicide in agriculture to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of manganese dimethyldithiocarbamate involves its ability to chelate metal ions and inhibit enzyme activity. The compound binds to the thiol groups of enzymes, disrupting their catalytic function. This chelation process is crucial for its fungicidal activity, as it inhibits the growth of fungal pathogens by interfering with their metabolic processes .
Comparison with Similar Compounds
Zinc dimethyldithiocarbamate: Used as a fungicide and in rubber vulcanization.
Copper dimethyldithiocarbamate: Known for its antimicrobial properties.
Nickel dimethyldithiocarbamate: Studied for its potential use in catalysis and material science.
Uniqueness: Manganese dimethyldithiocarbamate is unique due to its specific coordination chemistry with manganese, which imparts distinct properties such as high stability and specific reactivity patterns.
Properties
IUPAC Name |
N,N-dimethylcarbamodithioate;manganese(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Mn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQKVGNBPTEFO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12MnN2S4 | |
Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24028 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15339-36-3 | |
Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24028 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Manam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15339-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manganese dimethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015339363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(dimethyldithiocarbamato-S,S')manganese | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANGANESE DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT9169V230 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.